1-(Piperidin-2-yl)butan-1-one
Description
1-(Piperidin-2-yl)butan-1-one is a ketone-containing piperidine derivative. Its structure features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a butan-1-one moiety. This compound is of interest due to its structural similarity to bioactive alkaloids and synthetic intermediates.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-5-9(11)8-6-3-4-7-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
CQAMSKPEERJYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of piperidine with butanone derivatives. For example, the reaction between piperidine and 2-butanone in the presence of an acid catalyst can yield 1-(Piperidin-2-yl)butan-1-one . Another method involves the hydrogenation of pyridine derivatives using metal catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of 1-(Piperidin-2-yl)butan-1-one typically involves large-scale hydrogenation processes. These processes use metal catalysts and high-pressure hydrogen gas to convert pyridine derivatives into the desired piperidine compounds . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to specific biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Piperidine/Piperazine Core
Piperidine vs. Piperazine Derivatives
- 1-(Piperidin-2-yl)butan-1-one vs. AP-237 (1-(4-cinnamylpiperazin-1-yl)butan-1-one): AP-237 substitutes piperidine with piperazine (a six-membered ring with two nitrogen atoms). This increases basicity and alters receptor interactions, contributing to its psychoactive effects .
Substituent Effects on the Piperidine Ring
- Thiophene substitution at the ketone chain introduces aromaticity, influencing electronic properties and metabolic stability .
Ketone Chain Modifications
Chain Length and Position
- Pelletierine ((S)-1-(Piperidin-2-yl)propan-2-one) :
- 1-(Thiophen-2-yl)butan-1-one: Lacks the piperidine ring but shares the butanone-thiophene motif, highlighting the role of aromatic groups in UV reactivity (e.g., photoinitiators like Irgacure 379) .
Aryl and Heteroaryl Substituents
- 1-(4-Cyclohexylphenyl)butan-1-one :
- 1-(2,4,6-Trihydroxyphenyl)butan-1-one (Compound 3 from Trichoderma longibrachiatum): Phenolic hydroxyl groups confer antifungal activity, absent in non-hydroxylated analogs .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: Minor changes (e.g., piperidine → piperazine, ketone position) drastically alter bioactivity and safety profiles.
- photoinitiators) .
- Therapeutic vs. Industrial Use: Piperidine derivatives are explored for medicinal applications, while morpholine/arylbutanones dominate industrial chemistry .
Biological Activity
1-(Piperidin-2-yl)butan-1-one is an organic compound characterized by a piperidine ring attached to a butanone moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. The structural features of 1-(Piperidin-2-yl)butan-1-one allow it to interact with various biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.
Chemical Structure and Properties
The molecular structure of 1-(Piperidin-2-yl)butan-1-one can be represented as follows:
Structural Characteristics
- Piperidine Ring : A six-membered heterocyclic amine contributing to the compound's basicity and ability to form hydrogen bonds.
- Butanone Moiety : Provides hydrophobic characteristics that may enhance membrane permeability.
Antimicrobial Properties
Research indicates that 1-(Piperidin-2-yl)butan-1-one exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. Notably, studies have shown its effectiveness against Candida auris, a resistant fungal pathogen associated with high mortality rates in immunocompromised patients .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| C. auris | 0.24 - 0.97 μg/mL | Disruption of plasma membrane integrity |
| E. coli | 8 - 16 μg/mL | Inhibition of cell wall synthesis |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and disruption of mitochondrial function .
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF7 | 3.5 | Cell cycle arrest at S-phase |
The biological activity of 1-(Piperidin-2-yl)butan-1-one is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound has shown binding affinity to various enzymes, which may inhibit their activity and disrupt metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies
A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of piperidine derivatives, including 1-(Piperidin-2-yl)butan-1-one, against resistant strains of Candida species. The study utilized various assays to determine the antifungal activity and elucidated the mechanism involving apoptosis induction through mitochondrial pathway activation .
Another research article focused on the anticancer effects of this compound on breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects with an IC50 value lower than many conventional chemotherapeutics . The study concluded that further investigations are warranted to explore its therapeutic potential in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
